N-mesityl-N-(4-methoxybenzylidene)amine
Description
Imine Group (–C=N–)
The azomethine bond is the defining feature, formed via condensation of mesitylamine and 4-methoxybenzaldehyde. Key spectroscopic characteristics include:
Aromatic Substituents
- Mesityl group :
- 4-Methoxybenzylidene group :
Comparative Analysis with Related Schiff Base Compounds
This compound shares structural motifs with other Schiff bases but differs in substituent effects:
Key Differences:
- Steric Effects : The mesityl group in this compound imposes greater steric hindrance than phenyl or single-methyl substituents, influencing reactivity in coordination chemistry.
- Electronic Effects : The electron-donating methoxy group enhances the electron density on the benzylidene ring, stabilizing the imine bond against hydrolysis compared to non-substituted analogs.
- Solubility : The compound exhibits limited solubility in polar solvents (e.g., water) due to its hydrophobic mesityl group but dissolves in chloroform or dimethylformamide.
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-(2,4,6-trimethylphenyl)methanimine |
InChI |
InChI=1S/C17H19NO/c1-12-9-13(2)17(14(3)10-12)18-11-15-5-7-16(19-4)8-6-15/h5-11H,1-4H3 |
InChI Key |
HQKQQNOSCFLODX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=CC=C(C=C2)OC)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
Table 1: Key Structural and Electronic Comparisons
*Calculated based on analogous structures.
- Electronic Effects: Electron-donating groups (e.g., -OCH₃ on the benzylidene moiety) increase electron density at the imine nitrogen, enhancing stability against hydrolysis .
- Thermal and Solubility Properties: Alkyl chains (e.g., butyl) improve solubility in non-polar solvents, whereas halogens (e.g., iodine) enhance intermolecular halogen bonding, increasing melting points .
Preparation Methods
Direct Condensation of Mesitylamine and 4-Methoxybenzaldehyde
The foundational approach to synthesizing N-mesityl-N-(4-methoxybenzylidene)amine involves the acid- or base-catalyzed condensation of mesitylamine (2,4,6-trimethylaniline) and 4-methoxybenzaldehyde. This method leverages the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond.
Reaction Conditions :
-
Solvent : Anhydrous toluene or chloroform is typically employed to minimize hydrolysis.
-
Catalyst : Lewis acids (e.g., BiCl₃) or Brønsted acids (e.g., acetic acid) accelerate dehydration. For instance, BiCl₃ in chloroform at 100°C achieved 92% yield for analogous imines.
-
Temperature : Reactions proceed optimally at 80–120°C under reflux.
Challenges :
-
The steric bulk of mesitylamine may slow reaction kinetics, necessitating extended reaction times (8–12 hours).
-
Competing side reactions, such as over-alkylation, require strict stoichiometric control of the aldehyde-to-amine ratio (1:1).
Catalytic Hydrogenation-Assisted Methods
Reductive Amination with Raney Nickel
A patent by Hunan University describes a two-step process involving reductive amination to generate N-methyl-4-methoxyaniline intermediates, which can subsequently react with 4-methoxybenzaldehyde.
Procedure :
-
Intermediate Synthesis :
-
Imine Formation :
Advantages :
-
Raney nickel facilitates high selectivity, minimizing byproducts like dialkylated amines.
-
Solvent recovery (e.g., DMF) enhances process sustainability.
Advanced Catalytic Systems
Rhodium Complex Catalysis
A novel organic rhodium complex (C₂₆H₂₁BiClN) demonstrated efficacy in imine synthesis, achieving 92% yield for N-(4-methoxybenzylidene)aniline under mild conditions.
Protocol :
Mechanistic Insight :
The rhodium center likely stabilizes the transition state via π-coordination to the aldehyde, enhancing electrophilicity.
Purification and Isolation Techniques
Column Chromatography
Crude imines are commonly purified via silica gel chromatography using ethyl acetate/hexane eluents. For N-mesityl derivatives, gradient elution (5–20% ethyl acetate) resolves sterically hindered byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
